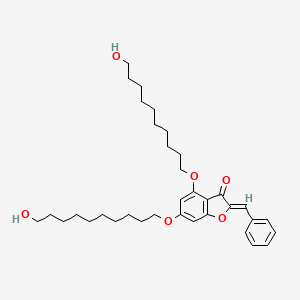
Pancreatic lipase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pancreatic lipase-IN-1 is a compound known for its inhibitory effects on pancreatic lipase, an enzyme critical for the digestion and absorption of dietary fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pancreatic lipase-IN-1 typically involves multi-step organic reactions. One common synthetic route includes the use of aromatic aldehydes, malononitrile, and other reagents under specific conditions. For instance, a one-pot multicomponent reaction using Porcine pancreatic lipase as a catalyst in dimethyl sulfoxide (DMSO) has been reported . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve immobilization techniques to enhance the enzyme’s stability and activity. For example, immobilizing the enzyme on magnetic metal-organic frameworks functionalized by ionic liquids has shown improved catalytic performance and stability . This method allows for repeated use of the enzyme, making the production process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Pancreatic lipase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound’s reactivity is influenced by its functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include aromatic aldehydes, malononitrile, and specific catalysts like Porcine pancreatic lipase. The reactions are typically carried out in solvents such as DMSO under controlled temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the hydrolysis of triglycerides by this compound results in the formation of monoglycerides, glycerol, and fatty acids .
Scientific Research Applications
Pancreatic lipase-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, this compound is studied for its potential to inhibit fat absorption, making it a promising candidate for anti-obesity treatments . Additionally, the compound’s ability to inhibit pancreatic lipase has led to its exploration in developing new therapeutic agents for metabolic disorders .
Mechanism of Action
Pancreatic lipase-IN-1 exerts its effects by inhibiting the activity of pancreatic lipase, an enzyme responsible for breaking down triglycerides into monoglycerides, glycerol, and fatty acids . The inhibition occurs through competitive or non-competitive mechanisms, depending on the specific structure and functional groups of this compound . This inhibition reduces the absorption of dietary fats, thereby aiding in weight management and the treatment of obesity .
Comparison with Similar Compounds
Pancreatic lipase-IN-1 is unique compared to other pancreatic lipase inhibitors due to its specific molecular structure and high binding affinity. Similar compounds include curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are also known for their pancreatic lipase inhibitory activity . this compound stands out due to its higher potency and stability under various conditions .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit pancreatic lipase makes it a valuable tool in studying fat metabolism and developing treatments for obesity and metabolic disorders. The compound’s unique properties and high binding affinity set it apart from other similar inhibitors, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C35H50O6 |
|---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26- |
InChI Key |
CPXGIOSKMJWGJT-MKFPQRGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


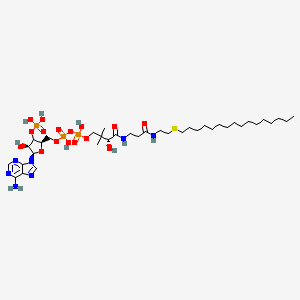
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
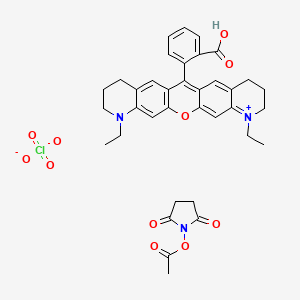

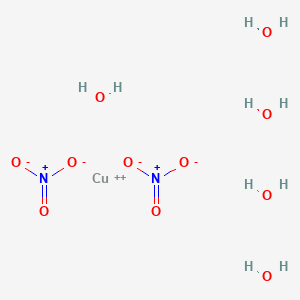


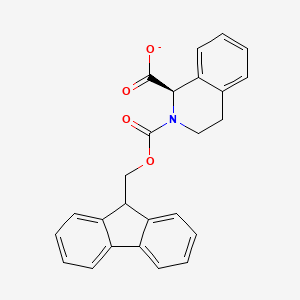
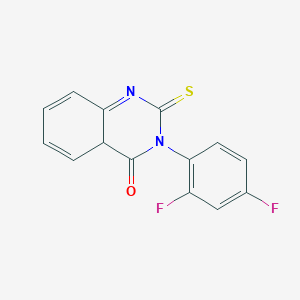
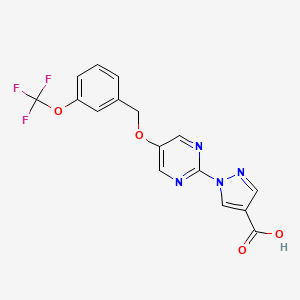

![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
